molecular formula C19H20FNO2 B2388296 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide CAS No. 1091382-01-2

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B2388296
CAS No.: 1091382-01-2
M. Wt: 313.372
InChI Key: HIYIPEBCUFHDQA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropane ring, a fluorophenyl group, and a methoxyphenethyl group

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases. Its unique structure may allow it to interact with specific molecular targets in the body.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the methoxyphenethyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, where the methoxyphenethyl group is introduced to the cyclopropane ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(3-methoxyphenethyl)cyclopropanecarboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter its chemical properties and biological activity.

    1-(4-fluorophenyl)-N-(3-ethoxyphenethyl)cyclopropanecarboxamide: This compound has an ethoxy group instead of a methoxy group, which may affect its reactivity and interactions with molecular targets.

    1-(4-fluorophenyl)-N-(3-methoxyphenethyl)cyclobutanecarboxamide: This compound has a cyclobutane ring instead of a cyclopropane ring, which may influence its stability and reactivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-17-4-2-3-14(13-17)9-12-21-18(22)19(10-11-19)15-5-7-16(20)8-6-15/h2-8,13H,9-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYIPEBCUFHDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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